molecular formula C13H20N2O2 B6809865 N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-oxopyrrolidine-3-carboxamide

N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-oxopyrrolidine-3-carboxamide

Cat. No.: B6809865
M. Wt: 236.31 g/mol
InChI Key: JLXIEWQTKWPSCM-JRUYECLLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-oxopyrrolidine-3-carboxamide is a complex organic compound characterized by its unique cyclobutyl and cyclopropyl groups attached to a pyrrolidine ring

Properties

IUPAC Name

N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-oxopyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c16-12-5-10(7-14-12)13(17)15-6-9-4-11(9)8-2-1-3-8/h8-11H,1-7H2,(H,14,16)(H,15,17)/t9-,10?,11-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLXIEWQTKWPSCM-JRUYECLLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C2CC2CNC(=O)C3CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC(C1)[C@@H]2C[C@H]2CNC(=O)C3CC(=O)NC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Cyclobutylcyclopropyl Intermediate: This step involves the cyclization of appropriate precursors to form the cyclobutylcyclopropyl moiety. This can be achieved through a [2+2] cycloaddition reaction under high-pressure conditions.

    Attachment to the Pyrrolidine Ring: The cyclobutylcyclopropyl intermediate is then reacted with a pyrrolidine derivative. This step often requires the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) to facilitate the formation of the amide bond.

    Final Cyclization and Purification: The final product is obtained through cyclization reactions and purified using chromatographic techniques such as HPLC (High-Performance Liquid Chromatography).

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using large-scale reactors, and employing automated purification systems.

Chemical Reactions Analysis

Types of Reactions

N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-oxopyrrolidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the amide or cyclopropyl positions, using reagents like sodium hydride or organolithium compounds.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF (dimethylformamide).

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potential unique properties and applications.

Scientific Research Applications

N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-oxopyrrolidine-3-carboxamide has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, aiding in the development of new synthetic methodologies.

    Biological Studies: Researchers study its interactions with biological macromolecules to understand its mechanism of action and potential biological effects.

    Industrial Applications: It is used in the development of new materials and chemical processes, leveraging its unique structural properties.

Mechanism of Action

The mechanism by which N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-oxopyrrolidine-3-carboxamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, where the compound can act as an inhibitor or modulator. The pathways involved often include signal transduction mechanisms that are crucial for cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • **N-[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-oxopyrrolidine-2-carboxamide
  • **N-[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-oxopyrrolidine-4-carboxamide

Uniqueness

N-[[(1R,2S)-2-cyclobutylcyclopropyl]methyl]-5-oxopyrrolidine-3-carboxamide is unique due to its specific stereochemistry and the presence of both cyclobutyl and cyclopropyl groups. These structural features confer distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique characteristics

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.